molecular formula C7H9ClN2O4S B1278709 ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate CAS No. 88398-82-7

ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate

Cat. No. B1278709
CAS RN: 88398-82-7
M. Wt: 252.68 g/mol
InChI Key: BXPQVOSHELHKSE-UHFFFAOYSA-N
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Description

Ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate is a chemical compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. This compound also features a chlorosulfonyl group (-SO2Cl) and a carboxylate ester group (-COOEt).



Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, followed by the introduction of the chlorosulfonyl and ethyl carboxylate groups. However, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The chlorosulfonyl group would likely be attached at the 5-position of the ring, and the ethyl carboxylate at the 4-position. The 1-position of the ring would carry a methyl group.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The chlorosulfonyl group is a good leaving group, and could be displaced in nucleophilic substitution reactions. The ester could undergo hydrolysis, transesterification, and other typical ester reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an ester could make it relatively polar, and the chlorosulfonyl group could make it reactive. However, without experimental data, it’s hard to provide specific properties.


Scientific Research Applications

  • Synthesis and Structural Analysis

    • The synthesis and characterization of similar compounds, such as ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, involve multi-component condensation reactions and various analytical techniques like FTIR, thermogravimetric analysis, UV-Vis, 1H NMR, and single-crystal X-ray diffraction studies (Viveka et al., 2016).
  • Applications in Heterocyclic Chemistry

    • The compound and its derivatives play a significant role in heterocyclic chemistry. For instance, the reaction of substituted ethyl 5-aminopyrazole-4-carboxylates with methanesulfonyl chloride leads to the formation of new heterocycles, showcasing the compound's utility in synthesizing novel chemical structures (Coppo & Fawzi, 1997).
  • Role in Catalysed Cross-Coupling Reactions

    • Derivatives of this compound, such as ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates, are used as precursors in Sonogashira-type cross-coupling reactions, leading to the synthesis of various condensed pyrazoles. This indicates the compound's utility in facilitating complex organic reactions and synthesis processes (Arbačiauskienė et al., 2011).
  • Involvement in Crystal Structure Studies

    • Studies on similar compounds, such as ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, involve detailed crystal and molecular structure analyses, indicating the significance of such compounds in understanding molecular interactions and the stabilization of molecular structures (Achutha et al., 2017).
  • Exploration in Coordination Chemistry

    • The synthesis and structural diversity of coordination polymers constructed from related compounds, like bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, demonstrate the compound's potential applications in coordination chemistry, contributing to the development of new materials with unique properties (Cheng et al., 2017).
  • Bioactive Derivative Synthesis and Properties

    • Ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate, a broad-spectrum bioactive derivative, has been synthesized and analyzed, demonstrating the compound's potential in creating bioactive molecules. Conformational analysis and molecular structure studies provide insights into the physical and chemical properties of such derivatives (Zhao & Wang, 2023).

Safety And Hazards

As with any chemical compound, handling ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate would require appropriate safety precautions. The specific hazards would depend on its reactivity and toxicity, which aren’t known without specific study.


Future Directions

Future studies could explore the synthesis, reactivity, and potential applications of this compound. For example, it could be interesting to study its reactivity towards different nucleophiles, or to explore whether it has any biological activity.


Please note that this is a general analysis based on the structure and functional groups of the compound. For a detailed and accurate analysis, experimental data and specific literature would be necessary.


properties

IUPAC Name

ethyl 5-chlorosulfonyl-1-methylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O4S/c1-3-14-7(11)5-4-9-10(2)6(5)15(8,12)13/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPQVOSHELHKSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50450556
Record name 1-methyl-4-ethoxycarbonylpyrazole-5-sulfonylchloride
Source EPA DSSTox
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Molecular Weight

252.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate

CAS RN

88398-82-7
Record name 1H-Pyrazole-4-carboxylic acid, 5-(chlorosulfonyl)-1-methyl-, ethyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-methyl-4-ethoxycarbonylpyrazole-5-sulfonylchloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate
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